

Foreword: Understanding 4-Chloro-DL-tryptophan in Context

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Compound of Interest

Compound Name: 2-amino-3-(4-chloro-1H-indol-3-yl)propanoic acid

Cat. No.: B049819

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4-Chloro-DL-tryptophan is a halogenated derivative of the essential amino acid tryptophan. While not a naturally abundant compound, its structural modification—the introduction of a chlorine atom onto the indole ring—imparts unique chemical properties that make it a valuable tool in biochemical research and a precursor for novel therapeutic agents. The chlorine atom acts not only as a steric and electronic modifier but also as a chemical handle for further synthetic elaboration, opening avenues for creating complex molecules and probing biological systems. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, offering a foundational understanding for professionals in drug discovery and chemical biology.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological environments. 4-Chloro-DL-tryptophan is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The core structure consists of an L-alanine side-chain attached to the 3-position of a 4-chloroindole ring.

Structural Diagram

Caption: Figure 1: Structure of 4-Chloro-tryptophan.

Core Physicochemical Data

The introduction of chlorine, an electron-withdrawing and lipophilic atom, subtly alters the properties of the parent tryptophan molecule.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₁ ClN ₂ O ₂	[1]
Molecular Weight	238.67 g/mol	[1]
CAS Number	118244-93-2 (DL-form) 52448-14-3 (L-form)	[1]
Appearance	Beige to off-white solid powder/crystals	[2]
Melting Point	Est. ~289 °C (with decomposition)	[3][4]
Water Solubility	Sparingly soluble. Estimated based on DL-Tryptophan (10 g/L at 20°C). Increased lipophilicity due to Cl may decrease aqueous solubility.	[2][3]
Organic Solvent Solubility	Expected to be soluble in DMSO and sparingly soluble in ethanol and other polar organic solvents, especially with warming or pH adjustment.	[5]
Storage Conditions	Store refrigerated (2-8°C) or frozen (<-15°C), protected from light, in a dry, well-ventilated place.	[3][6]

Synthesis of 4-Chloro-DL-tryptophan

While classical organic synthesis routes exist, enzymatic methods have become the preferred approach for producing halogenated tryptophans due to their high specificity, mild reaction conditions, and ability to generate enantiopure products if desired.^{[7][8]} The most common and scalable method utilizes the enzyme tryptophan synthase.

Workflow: Enzymatic Synthesis

This process leverages the enzyme's ability to condense an indole substrate (4-chloroindole) with L-serine to form the corresponding tryptophan derivative.

Caption: Figure 2: Enzymatic synthesis workflow for 4-Chloro-L-tryptophan.

Experimental Protocol: Tryptophan Synthase-Mediated Synthesis

This protocol is adapted from established methodologies for synthesizing L-halotryptophans.^[7] ^[9] To obtain the DL-racemic mixture, a subsequent racemization step under basic conditions would be required, though for most biological applications, the L-enantiomer produced here is the desired product.

- Preparation of Biocatalyst:
 - Obtain a commercially available *E. coli* strain overexpressing tryptophan synthase (e.g., ATCC 37845).^[7]
 - Culture the cells according to the supplier's protocol.
 - Harvest the cells via centrifugation and resuspend them in a lysis buffer (e.g., 100 mM potassium phosphate, pH 7.8, containing pyridoxal phosphate (PLP) and β -mercaptoethanol).
 - Lyse the cells using sonication or a French press on ice.
 - Centrifuge the lysate to pellet cell debris; the supernatant containing the active enzyme is used directly.
- Enzymatic Reaction:

- In a reaction vessel, combine the enzyme lysate with a buffered solution containing L-serine and the substrate, 4-chloroindole.
- Causality: Tryptophan synthase first converts L-serine to an amino-acrylate intermediate, which is bound to the enzyme's PLP cofactor.[7] This highly reactive intermediate is then attacked by the nucleophilic indole ring of 4-chloroindole to form the new carbon-carbon bond, yielding 4-Chloro-L-tryptophan.
- Incubate the reaction mixture at an optimal temperature (typically 30-37°C) with gentle agitation for several hours to days, monitoring progress by HPLC or LC-MS.
- Purification:
 - Terminate the reaction by centrifugation to remove the enzyme lysate.
 - The resulting supernatant, containing the product, unreacted substrates, and buffer salts, is loaded onto an ion-exchange chromatography column (e.g., Dowex).
 - Wash the column to remove unreacted 4-chloroindole and other neutral or anionic components.
 - Elute the product using an appropriate buffer gradient (e.g., aqueous ammonia or a pH gradient).
 - Collect and pool fractions containing the pure product, and verify purity via HPLC.
 - Lyophilize the pure fractions to obtain 4-Chloro-L-tryptophan as a solid.

Spectroscopic and Chromatographic Characterization

Definitive identification of 4-Chloro-DL-tryptophan relies on a combination of spectroscopic and chromatographic techniques. While experimental data for this specific molecule is not widely published, its spectral properties can be reliably predicted based on data from unsubstituted tryptophan and the known electronic effects of a chloro-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in D₂O or DMSO-d₆.

- ¹H NMR:
 - Aliphatic Region (3.0-4.5 ppm): The α-proton (H_α) and the two diastereotopic β-protons (H_β) will appear in this region, showing characteristic splitting patterns (a triplet for H_α, and a pair of doublets of doublets for H_β).
 - Aromatic Region (7.0-7.8 ppm): The protons on the indole ring will be shifted compared to unsubstituted tryptophan. The electron-withdrawing chlorine atom at C4 will most significantly deshield the adjacent H5 proton, shifting it downfield. The remaining aromatic protons (H2, H5, H6, H7) will exhibit complex splitting. The indole N-H proton appears as a broad singlet far downfield (~10-11 ppm), which is exchangeable with D₂O.[\[10\]](#)
- ¹³C NMR:
 - Aliphatic Carbons (~28, 56, 174 ppm): The C_β, C_α, and carboxyl carbons will have chemical shifts similar to those in tryptophan.[\[11\]](#)
 - Aromatic Carbons (100-140 ppm): The most significant change will be at C4, the site of chlorination, which will experience a large downfield shift. The other carbons of the benzene portion of the indole ring will also show predictable shifts based on standard substituent effects.[\[12\]](#)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation.

- Expected Mass: The exact mass of the protonated molecule [M+H]⁺ is 239.05815, calculated for C₁₁H₁₂ClN₂O₂⁺.
- Isotopic Pattern: A key signature will be the characteristic isotopic pattern of chlorine, with a prominent [M+2]⁺H peak at ~m/z 241 that is approximately one-third the intensity of the [M]⁺H peak.

- **Fragmentation:** In MS/MS analysis, the most common fragmentation pathway for tryptophan and its derivatives is the loss of the side chain, leading to a major fragment ion corresponding to the substituted indole nucleus (the skatole cation). For 4-chloro-tryptophan, this would result in a prominent ion at approximately m/z 164/166.^[13]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
~3400	N-H stretch (indole)
3200-2800	N-H stretch (ammonium), C-H stretch (aliphatic), O-H stretch (carboxylic acid)
~1700-1600	C=O stretch (carboxyl), N-H bend (amine)
~1600-1450	C=C stretches (aromatic ring)
~1100-1000	C-N stretch
~800-700	C-Cl stretch, Ar-H bends

Reactivity and Stability

The chemical behavior of 4-Chloro-DL-tryptophan is dominated by the reactivity of its three main functional components: the amino acid moiety, the indole ring, and the C-Cl bond.

- **Amino Acid Reactivity:** The amino and carboxylic acid groups undergo typical reactions such as peptide bond formation, esterification, and salt formation.
- **Indole Ring Reactivity:** The indole ring is an electron-rich heterocycle, making it susceptible to oxidation.^[3] This reactivity is a primary concern for stability.
 - **Stability:** The compound is generally stable under normal storage conditions (refrigerated, protected from light).^{[2][3]} However, it is incompatible with strong oxidizing agents, which can lead to degradation of the indole ring.^[3] Exposure to light and heat should also be minimized to prevent oxidative degradation.

- **C-Cl Bond Reactivity:** The chlorine atom on the aromatic ring is relatively unreactive towards nucleophilic substitution but serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is a key feature for its use in medicinal chemistry, allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position to build molecular complexity.[7][14]

Applications in Research and Development

4-Chloro-DL-tryptophan is not an end product itself but a specialized building block. Its utility stems from the unique properties conferred by the chlorine atom.

- **Probing Protein Structure and Function:**
 - As a non-canonical amino acid, it can be incorporated into peptides and proteins using genetic code expansion techniques.[15] The chlorine atom can act as a heavy-atom label for X-ray crystallography or as a unique spectroscopic probe to study protein folding and dynamics.
- **Precursor for Drug Candidates:**
 - The halogenated indole core is a key pharmacophore in many natural products with potent biological activity.[7]
 - The closely related compound, 4-Chloro-DL-phenylalanine, is a known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[16][17] This strongly suggests that 4-Chloro-DL-tryptophan is a valuable tool for investigating the serotonin pathway and for designing new modulators of this critical neurotransmitter system.
- **Plant Biology and Agriculture:**
 - The related molecule, 4-chloroindole-3-acetic acid (4-Cl-IAA), is a highly potent natural plant hormone (auxin) found in certain legumes.[6][18] Research into the biosynthesis and activity of 4-Cl-IAA utilizes precursors like 4-chloroindole, highlighting the relevance of this chemical family in agricultural science.[19][20]

Safety and Handling

While specific toxicity data for 4-Chloro-DL-tryptophan is limited, prudent laboratory practices should be followed based on the data for DL-tryptophan and related halogenated compounds.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[\[2\]](#)[\[3\]](#)
- Handling: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[\[4\]](#) Avoid contact with skin and eyes. Minimize dust generation during handling.[\[3\]](#)
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.
 - Skin: Wash off with soap and water.
 - Inhalation: Move to fresh air.
 - Ingestion: Do NOT induce vomiting. Seek medical attention.[\[2\]](#)[\[4\]](#)
- Incompatibilities: Avoid strong oxidizing agents.[\[3\]](#)

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